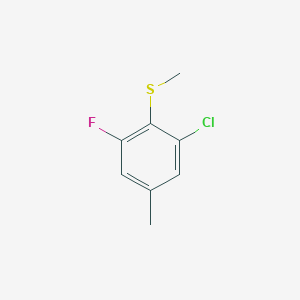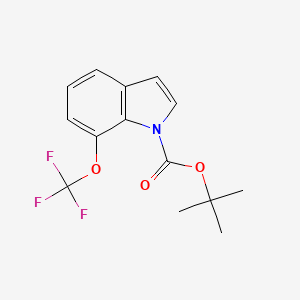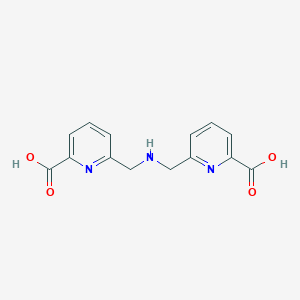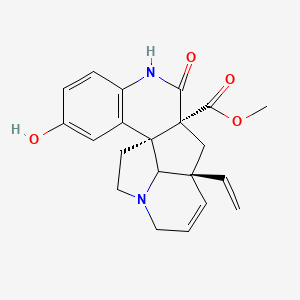
15-Hydroxyscandine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-Hydroxyscandine is a natural alkaloid compound found in the stem bark of Melodinus tenuicaudatus. It belongs to the class of monoterpenoid indole alkaloids and has the molecular formula C21H22N2O4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
15-Hydroxyscandine can be synthesized through several methods. One common approach involves the extraction of the compound from the stem bark of Melodinus tenuicaudatus using solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. The extraction process is followed by purification steps, including chromatography, to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from natural sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powdered material is then subjected to solvent extraction, followed by purification using techniques such as column chromatography and recrystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
15-Hydroxyscandine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives with different functional groups.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
15-Hydroxyscandine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex alkaloids and natural products.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of 15-Hydroxyscandine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The compound’s hydroxyl group plays a crucial role in its binding to target molecules, influencing its activity and potency .
Comparaison Avec Des Composés Similaires
15-Hydroxyscandine can be compared with other similar compounds, such as:
14,15-Dihydro-14,15-epoxy-10-hydroxyscandine: A related compound with an epoxy group.
15-Hydroxy-meloscandonine: Another hydroxylated derivative with similar structural features.
Scandine: A closely related alkaloid with a similar core structure.
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C21H22N2O4 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
methyl (1S,10R,12S)-12-ethenyl-4-hydroxy-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C21H22N2O4/c1-3-19-7-4-9-23-10-8-20(16(19)23)14-11-13(24)5-6-15(14)22-17(25)21(20,12-19)18(26)27-2/h3-7,11,16,24H,1,8-10,12H2,2H3,(H,22,25)/t16?,19-,20+,21+/m0/s1 |
Clé InChI |
LGEFXJCPQAMQOD-FYBUIRDTSA-N |
SMILES isomérique |
COC(=O)[C@]12C[C@@]3(C=CCN4C3[C@@]1(CC4)C5=C(C=CC(=C5)O)NC2=O)C=C |
SMILES canonique |
COC(=O)C12CC3(C=CCN4C3C1(CC4)C5=C(C=CC(=C5)O)NC2=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


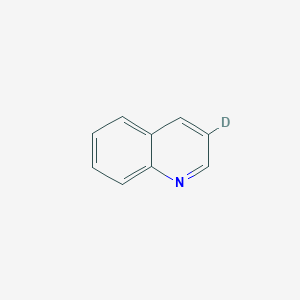
![5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]thiepin-8-yl pivalate](/img/structure/B14026295.png)
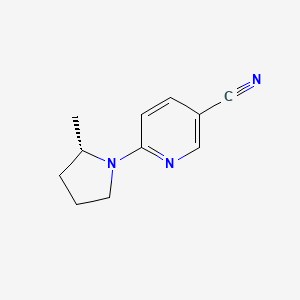
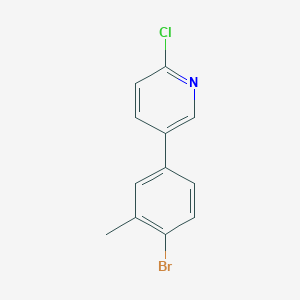

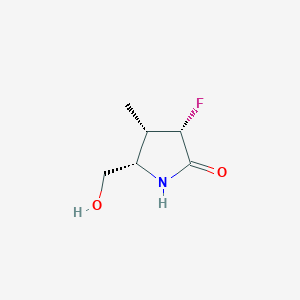
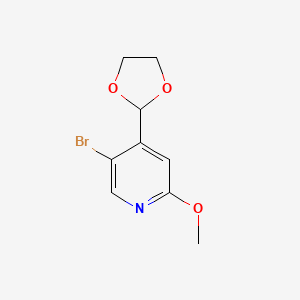


![(3AR,7aS)-tert-butyl 1-cyclopentyl-3-methyl-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B14026334.png)
![(8R)-8-Vinyl-1,4,10-trioxa-7-azaspiro[4.6]undecane hydrochloride](/img/structure/B14026336.png)
